molecular formula C13H19Cl2N2O2P B12728408 trans-6-Phenylcyclophosphamide CAS No. 136185-84-7

trans-6-Phenylcyclophosphamide

Cat. No.: B12728408
CAS No.: 136185-84-7
M. Wt: 337.18 g/mol
InChI Key: YZQPJPPCVSPBSH-RBZFPXEDSA-N
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Description

Context of Oxazaphosphorine Derivatives in Preclinical Chemotherapy Research

Oxazaphosphorines are a class of anticancer prodrugs, meaning they are administered in an inactive form and require metabolic activation to become cytotoxic. nih.govscispace.com This class includes some of the most widely used alkylating agents in oncology, such as cyclophosphamide (B585) (CPA) and ifosfamide (B1674421) (IFO). nih.govresearchgate.net The fundamental concept behind their design was to create a less reactive "transport form" of the highly reactive nitrogen mustard group, which could be selectively activated within the body. scispace.com

The activation process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov For cyclophosphamide, this enzymatic oxidation produces a key intermediate, 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). mdpi.com Aldophosphamide then breaks down to form the two molecules responsible for the drug's effects: phosphoramide (B1221513) mustard, the primary alkylating metabolite that damages DNA in cancer cells, and acrolein, a byproduct that can cause toxicity to normal cells. mdpi.comfrontiersin.org

The broad spectrum of activity of oxazaphosphorines against solid tumors and hematological malignancies has made them indispensable in many chemotherapy regimens. nih.govresearchgate.net However, their use is often limited by significant toxicities and the development of tumor cell resistance. researchgate.net These challenges have spurred considerable preclinical research into new derivatives to improve their therapeutic profile. scispace.com

Rationale for Investigation of Substituted Cyclophosphamide Analogues

The primary motivation for synthesizing and investigating substituted cyclophosphamide analogues is to overcome the limitations of existing oxazaphosphorine drugs. researchgate.net Researchers aim to design novel compounds with greater cancer-killing selectivity and a wider therapeutic window. The main goals include:

Overcoming Resistance: Cancer cells can develop resistance to cyclophosphamide through various mechanisms. psu.edu Creating analogues that are not subject to these same resistance pathways is a key objective. Research has shown that analogues substituted at the 6-position may not be cross-resistant in certain leukemia cell lines. nih.gov

Modifying Activation and Pharmacokinetics: By adding different chemical groups to the cyclophosphamide backbone, scientists can alter the rate and mechanism of activation. psu.edu This can lead to prodrugs that are activated more efficiently within the tumor environment or through different metabolic pathways.

Improving the Therapeutic Index: A major challenge with conventional chemotherapy is balancing efficacy against toxicity to healthy tissues. researchgate.net The development of analogues seeks to create molecules that are more toxic to cancer cells and less harmful to normal cells, thereby increasing the therapeutic index. scispace.com

The investigation into 5- and 6-substituted cyclophosphamide analogues is a direct result of this rationale. A study involving a series of these compounds, including 6-Phenylcyclophosphamide, was conducted to evaluate their kinetics, mechanism of action, and cytotoxic activity. nih.gov One surprising finding from this research was the lack of correlation between the rate of phosphoramide mustard release in a buffer solution and the observed in vitro antitumor activity for several 6-substituted analogues. nih.gov This suggested that a specific intracellular activation mechanism, distinct from simple chemical decomposition, might be at play, highlighting the potential for these analogues to act in novel ways. nih.gov

Research into 6-Phenylcyclophosphamide and its related compounds has yielded important insights into the structure-activity relationships of oxazaphosphorines. Studies have evaluated the cytotoxicity of these analogues against various cancer cell lines.

One study prepared a series of 5- and 6-substituted cyclophosphamide analogues and evaluated their cytotoxicity in vitro against L1210 and P388 leukemia cells. nih.gov The findings indicated that 6-Phenylcyclophosphamide and its 4-hydroperoxy derivative were potent inhibitors of blood acetylcholinesterase. nih.gov In contrast, other analogues in the same series, such as 4-hydroperoxy-6-(4-pyridyl)cyclophosphamide, did not inhibit this enzyme and demonstrated significant antitumor activity. nih.gov The 4-hydroperoxy-6-arylcyclophosphamides were generally found to be active in vitro against both wild-type and cyclophosphamide-resistant L1210 and P388 cells. nih.gov

Table 1: In Vitro Activity of Selected Cyclophosphamide Analogues

Compound Target Cell Line(s) Key Research Finding
6-Phenylcyclophosphamide L1210 and P388 leukemia Potent inhibitor of blood acetylcholinesterase. nih.gov
4-Hydroperoxy-6-phenylcyclophosphamide L1210 and P388 leukemia Potent inhibitor of blood acetylcholinesterase. nih.gov
4-Hydroperoxy-6-(4-pyridyl)cyclophosphamide Wild-type and cyclophosphamide-resistant L1210 leukemia Did not inhibit acetylcholinesterase; showed significant antitumor activity in vitro and in vivo. nih.gov
cis-4-Hydroxy-5-methoxycyclophosphamide L1210 and P388 leukemia Essentially inactive in vitro. nih.gov

A significant observation was that for several of the 6-aryl substituted analogues, there was no direct correlation between their antitumor activity in vitro and the rate at which they released the active alkylating agent, phosphoramide mustard (PDA), in an aqueous buffer. nih.gov Compounds that showed very slow or negligible PDA release over several hours were nevertheless highly cytotoxic to leukemia cells after a one-hour exposure. nih.gov This suggests that a specific intracellular activation mechanism may be responsible for catalyzing the release of the cytotoxic agent within the target cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136185-84-7

Molecular Formula

C13H19Cl2N2O2P

Molecular Weight

337.18 g/mol

IUPAC Name

(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1

InChI Key

YZQPJPPCVSPBSH-RBZFPXEDSA-N

Isomeric SMILES

C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl

Canonical SMILES

C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl

Origin of Product

United States

Synthetic Methodologies and Stereochemical Characterization of Trans 6 Phenylcyclophosphamide

Synthetic Routes for trans-6-Phenylcyclophosphamide and Related Stereoisomers

The synthesis of 6-phenylcyclophosphamides, including the trans isomer, is a multi-step process that begins with the formation of a key intermediate, 3-amino-1-phenyl-1-propanol. This is achieved through the reduction of benzoyl acetonitrile (B52724), which is itself synthesized from the reaction of methyl benzoate (B1203000) and acetonitrile.

The crucial step in forming the cyclophosphamide (B585) ring is the condensation of this amino alcohol with bis(2-chloroethyl)phosphoramidic dichloride. clockss.org This reaction generates a mixture of the two possible diastereomers of 6-phenylcyclophosphamide: the cis and trans isomers. The presence of two chiral centers—one at the phosphorus atom (P-2) and the other at the carbon atom bearing the phenyl group (C-6)—gives rise to these diastereomeric pairs (RR/SS for trans and RS/SR for cis). clockss.org

Formation of Benzoyl Acetonitrile: Methyl benzoate is reacted with acetonitrile to produce benzoyl acetonitrile.

Reduction to Amino Alcohol: The benzoyl acetonitrile is then reduced to form 3-amino-1-phenyl-1-propanol.

Cyclization: The resulting amino alcohol is condensed with bis(2-chloroethyl)phosphoramidic dichloride to yield a mixture of cis- and this compound. clockss.org

Advanced Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis (e.g., NMR, X-ray Crystallography)

The definitive assignment of the cis and trans stereochemistry to the separated isomers of 6-phenylcyclophosphamide relies on a combination of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a particularly powerful tool for distinguishing between the diastereomers of cyclophosphamide derivatives. The chemical shift of the phosphorus nucleus is highly sensitive to its stereochemical environment. For 6-phenylcyclophosphamide, the two diastereomers exhibit distinct ³¹P NMR signals. The slower-migrating isomer, assigned as trans, shows a signal at a different chemical shift compared to the faster-migrating cis isomer. clockss.org This difference in chemical shift arises from the different spatial arrangement of the substituents around the phosphorus atom in the two isomers.

Infrared (IR) Spectroscopy: IR spectroscopy can also provide clues to the stereochemistry. The positions of certain absorption bands, particularly those related to the P=O and P-N bonds, can differ between the cis and trans isomers due to their different molecular symmetry and vibrational modes. clockss.org

X-ray Crystallography: The most unambiguous method for determining the stereochemistry and solid-state conformation of the isomers is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atoms in the crystal lattice. The crystal structure of the faster-migrating isomer of 6-phenylcyclophosphamide confirmed its cis configuration, showing the phenyl group and the phosphoryl (P=O) group on the same side of the oxazaphosphorinane ring. clockss.org By extension, the slower-migrating isomer is assigned the trans configuration, with the phenyl group and the phosphoryl group on opposite sides of the ring.

X-ray analysis of related cyclophosphamide analogs, such as cis- and trans-5-fluorocyclophosphamide, has revealed that the six-membered oxazaphosphorinane ring can adopt different conformations, including distorted half-chair and boat forms, depending on the nature and orientation of the substituents. rsc.org For this compound, a chair-like conformation is expected to be the most stable.

The following table summarizes the key analytical data used for the characterization of the diastereomers of 6-phenylcyclophosphamide:

Technique cis-6-Phenylcyclophosphamide This compound Reference
Chromatography Faster-migrating isomerSlower-migrating isomer clockss.org
³¹P NMR Distinct chemical shiftDistinct chemical shift (different from cis) clockss.org
IR Spectroscopy Characteristic absorption bandsCharacteristic absorption bands (different from cis) clockss.org
X-ray Crystallography Phenyl and P=O groups on the same side of the ringPhenyl and P=O groups on opposite sides of the ring (inferred) clockss.org

Preclinical Metabolic Bioactivation and Biotransformation Pathways of Trans 6 Phenylcyclophosphamide

Enzymatic Activation Mechanisms and Key Enzymes

The bioactivation of cyclophosphamide (B585) and its analogues is a multi-step process heavily reliant on hepatic enzymes. For trans-6-Phenylcyclophosphamide, the initial and rate-limiting step is the hydroxylation of the oxazaphosphorine ring, a reaction primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

Role of Cytochrome P450 and Mixed-Function Oxidase Systems

The bioactivation of cyclophosphamide is primarily mediated by hepatic cytochrome P450 (CYP) isozymes, with CYP2B6, CYP2C9, and CYP3A4 playing significant roles in the crucial 4-hydroxylation step. clinpgx.org This initial oxidative step converts the parent compound into the intermediate metabolite, 4-hydroxycyclophosphamide (B600793). While direct studies on this compound are limited, the metabolic pathway of its parent compound, cyclophosphamide, provides a foundational model. The introduction of a phenyl group at the C6 position is expected to influence the affinity and catalytic activity of CYP isoforms, potentially altering the rate and profile of bioactivation. The mixed-function oxidase system, of which CYPs are a major component, facilitates this conversion through a series of oxidation, reduction, and hydrolysis reactions. youtube.com

The general mechanism of CYP-mediated metabolism involves the binding of the substrate to the enzyme's active site, followed by electron transfer and the incorporation of an oxygen atom. youtube.com For cyclophosphamide, this results in the formation of 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide (B1666838). clinpgx.org It is this aldophosphamide that is transported out of the liver to exert its cytotoxic effects in other cells. clinpgx.org

Identification of Other Activating Enzymes (e.g., Hydrolases, Aldehyde Oxidase)

Following the initial CYP-mediated activation, other enzymes play a role in the subsequent biotransformation and detoxification pathways. Aldehyde dehydrogenase (ALDH) is a key enzyme in the detoxification of cyclophosphamide metabolites. Specifically, ALDH1A1, and to a lesser extent ALDH3A1 and ALDH5A1, catalyze the oxidation of aldophosphamide to the inactive and non-toxic carboxyphosphamide. clinpgx.org This detoxification pathway is crucial in mitigating the systemic toxicity of the active metabolites. Individual variations in ALDH activity can significantly impact the therapeutic efficacy and toxicity profile of cyclophosphamide. nih.gov

While the direct role of hydrolases in the primary activation of this compound is not well-documented, these enzymes are involved in the broader metabolism of xenobiotics. The spontaneous, non-enzymatic decomposition of aldophosphamide yields the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein. clinpgx.org

In Vitro Metabolic Studies

To investigate the metabolic fate of this compound, various in vitro systems are employed. These models allow for a detailed examination of metabolic stability, the identification of metabolites, and the elucidation of activation pathways in a controlled environment.

Application of Hepatic Subcellular Fractions and Hepatocytes

Hepatic subcellular fractions, particularly liver microsomes, are a standard in vitro tool for studying phase I metabolism. These preparations are rich in CYP enzymes and are used to assess the initial oxidative metabolism of drug candidates. nih.govnih.gov For this compound, incubation with human liver microsomes in the presence of NADPH would be the primary method to determine its susceptibility to CYP-mediated 4-hydroxylation. The rate of disappearance of the parent compound and the formation of hydroxylated metabolites can be quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Metabolic Stability Determination and Biotransformation Profiling

Metabolic stability assays are crucial in preclinical drug development to predict the in vivo half-life of a compound. The intrinsic clearance (CLint) of this compound can be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time. A high intrinsic clearance would suggest rapid metabolism and potentially a short in vivo half-life.

Biotransformation profiling involves the identification and characterization of all significant metabolites formed. For this compound, this would involve identifying the 4-hydroxy derivative, as well as downstream metabolites such as aldophosphamide, phosphoramide mustard, and carboxyphosphamide. This profiling helps in understanding the balance between bioactivation and detoxification pathways.

Table 1: Predicted Metabolic Profile of this compound in Human Liver Microsomes

ParameterPredicted OutcomeRationale
Primary Metabolite4-hydroxy-6-phenylcyclophosphamideCYP-mediated hydroxylation at the C4 position is the primary activation step for cyclophosphamide.
Key EnzymesCYP2B6, CYP3A4, CYP2C9These are the major CYP isoforms involved in the 4-hydroxylation of the parent compound, cyclophosphamide. clinpgx.org
Secondary MetabolitesAldophosphamide, Phosphoramide MustardSpontaneous decomposition of the 4-hydroxy intermediate. clinpgx.org
Detoxification MetaboliteCarboxyphosphamideOxidation of aldophosphamide by aldehyde dehydrogenase. clinpgx.org

Cell-Dependent Prodrug Activation in Diverse Preclinical Cellular Models

The ultimate goal of a prodrug is to be selectively activated at the target site, thereby minimizing systemic toxicity. Various preclinical cellular models can be used to assess the cell-dependent activation of this compound. Cancer cell lines with varying expression levels of CYP enzymes can be utilized to determine if the compound's cytotoxicity correlates with the presence of specific activating enzymes. For instance, cancer cells engineered to overexpress CYP2B6 or CYP3A4 could be compared to their wild-type counterparts to confirm the role of these enzymes in prodrug activation and subsequent cell killing.

Furthermore, co-culture systems, which mimic the tumor microenvironment, can provide insights into how interactions between different cell types might influence the metabolism and efficacy of this compound. The use of three-dimensional (3D) spheroid cultures can also offer a more physiologically relevant model to study drug penetration and metabolism within a tumor-like structure.

Table 2: Investigating Cell-Dependent Activation of this compound

Cellular ModelObjectiveExpected Outcome
Cancer cell lines with varying CYP expressionTo determine the role of specific CYP isoforms in prodrug activation.Higher cytotoxicity in cells with higher expression of key activating CYPs (e.g., CYP2B6, CYP3A4).
CYP-overexpressing cell linesTo confirm the necessity of CYP-mediated metabolism for cytotoxicity.Increased sensitivity to the compound compared to control cells.
3D Spheroid culturesTo assess prodrug activation and efficacy in a more physiologically relevant model.Evaluation of drug penetration and metabolism within a tumor-like structure.

In Vivo Metabolic Pathways in Preclinical Animal Models

The in vivo metabolism of this compound is anticipated to follow the general bioactivation cascade established for its parent compound, cyclophosphamide. This process is primarily initiated by hepatic cytochrome P450 (CYP) enzymes. The presence of a phenyl group at the C6 position is expected to influence the kinetics and potentially the regioselectivity of these enzymatic reactions.

Identification and Characterization of Metabolites

Based on the known metabolic pathways of cyclophosphamide, the following metabolites are predicted to be formed from this compound in preclinical animal models such as rats and mice.

The primary and essential step for the cytotoxic activity of cyclophosphamide analogues is the hydroxylation at the C4 position of the oxazaphosphorine ring, catalyzed by CYP enzymes, notably isoforms such as CYP2B6 and CYP3A4. This reaction would convert this compound to trans-4-hydroxy-6-phenylcyclophosphamide . This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide-phenyl .

Following its formation, aldophosphamide-phenyl can undergo two principal competing pathways:

Bioactivation: Through a non-enzymatic β-elimination reaction, aldophosphamide-phenyl is expected to decompose into the ultimate cytotoxic agent, phosphoramide mustard , and an aldehyde byproduct, which in this case would be 3-phenylpropenal (cinnamaldehyde), as opposed to acrolein which is produced from cyclophosphamide. Phosphoramide mustard is the alkylating agent responsible for the therapeutic effect by cross-linking DNA in cancer cells.

Detoxification: Aldophosphamide-phenyl can be oxidized by aldehyde dehydrogenases (ALDHs) to the inactive metabolite carboxyphosphamide-phenyl . This pathway represents a major route of detoxification, preventing the release of the toxic phosphoramide mustard.

Furthermore, the phenyl ring itself presents a potential site for metabolic modification. Hydroxylation of the aromatic ring, mediated by CYP enzymes, could lead to the formation of various phenolic derivatives of the parent compound and its subsequent metabolites. The exact position of hydroxylation (ortho, meta, or para) would depend on the specific CYP isoforms involved.

A minor pathway for cyclophosphamide involves N-dechloroethylation, leading to the formation of inactive metabolites and the neurotoxic byproduct chloroacetaldehyde. It is plausible that this compound could also undergo a similar degradation pathway to a lesser extent.

Table 1: Predicted Metabolites of this compound in Preclinical Models

Parent Compound Predicted Metabolite Metabolic Pathway Predicted Activity
This compound trans-4-hydroxy-6-phenylcyclophosphamide C4-Hydroxylation (CYP450) Active Intermediate
This compound Aldophosphamide-phenyl Tautomerization of 4-hydroxy metabolite Active Intermediate
Aldophosphamide-phenyl Phosphoramide Mustard β-elimination Active (Cytotoxic)
Aldophosphamide-phenyl 3-Phenylpropenal β-elimination Byproduct
Aldophosphamide-phenyl Carboxyphosphamide-phenyl Oxidation (ALDH) Inactive

Kinetic Studies of Active Metabolite Release (e.g., Phosphoramide Mustard)

It is hypothesized that the electron-withdrawing or steric properties of the phenyl group at the C6 position could modulate the rate of the initial C4-hydroxylation by CYP enzymes. Furthermore, the stability of the intermediate aldophosphamide-phenyl and the kinetics of its subsequent β-elimination to phosphoramide mustard could be altered compared to the non-substituted aldophosphamide. These kinetic differences would directly impact the pharmacokinetic profile of the active metabolite and, consequently, the therapeutic window of the drug.

Computational and In Silico Predictions of Metabolic Fate

In the absence of extensive experimental data, computational models and in silico tools serve as valuable resources for predicting the metabolic fate of novel drug candidates like this compound. nih.gov These tools utilize various algorithms, including rule-based systems, machine learning, and quantum mechanics, to predict sites of metabolism and the resulting metabolites. optibrium.com

Software such as MetaSite, Semeta, and BioTransformer can analyze the structure of this compound and predict its interaction with metabolic enzymes, primarily cytochrome P450 isoforms. moldiscovery.combiotransformer.ca These programs can identify the most probable sites of metabolism on the molecule. For this compound, these predictions would likely highlight the following:

High Probability of C4-Hydroxylation: Consistent with the known bioactivation of cyclophosphamide, the C4 position would be predicted as a primary site of metabolism leading to the formation of the active 4-hydroxy metabolite.

Potential for Aromatic Hydroxylation: The phenyl ring would be identified as a substrate for hydroxylation, leading to the prediction of various phenolic metabolites.

Minor N-dechloroethylation: The chloroethyl side chains may also be flagged as potential, albeit likely minor, sites of metabolism.

These in silico predictions, while not a substitute for experimental validation, provide a rational framework for understanding the probable metabolic pathways of this compound. They can guide the design of future preclinical studies by suggesting which metabolites to screen for and helping to interpret the resulting data. The integration of computational predictions with targeted in vivo and in vitro experiments is crucial for a comprehensive characterization of the metabolic profile of novel cyclophosphamide analogues.

Table 2: Mentioned Compound Names

Compound Name
This compound
Cyclophosphamide
4-hydroxycyclophosphamide
Aldophosphamide
Phosphoramide Mustard
Acrolein
trans-4-hydroxy-6-phenylcyclophosphamide
Aldophosphamide-phenyl
3-phenylpropenal
Carboxyphosphamide-phenyl
Chloroacetaldehyde

Preclinical Structure Activity Relationships Sar of Trans 6 Phenylcyclophosphamide Analogues

Correlative Analysis of Stereochemistry and Preclinical Biological Activity

The cyclophosphamide (B585) molecule possesses a chiral center at the phosphorus atom, and the introduction of a substituent at the C-6 position, as in trans-6-phenylcyclophosphamide, can create an additional chiral center. This results in the potential for multiple stereoisomers, each with a unique three-dimensional arrangement.

The orientation of the substituents on the cyclophosphamide ring profoundly impacts the compound's biological activity. Studies on 4-phenylcyclophosphamide have shown that the cis- and trans-isomers exhibit different levels of antitumor activity. google.com The synthesis and structural determination of racemic cis- and trans-4-phenylcyclophosphamide have been crucial in understanding these differences. google.com For 6-phenylcyclophosphamides, the stereochemistry at both the phosphorus and the C-6 carbon atoms influences their therapeutic potential. googleapis.com The specific arrangement of the phenyl group in the trans configuration, relative to the other substituents on the oxazaphosphorine ring, dictates how the molecule interacts with metabolic enzymes, particularly the cytochrome P450 (CYP450) isoenzymes responsible for its activation.

The differential metabolism of stereoisomers can lead to variations in the rate and extent of formation of the active metabolites, 4-hydroxycyclophosphamide (B600793) and aldophosphamide (B1666838), and subsequently, the ultimate alkylating agent, phosphoramide (B1221513) mustard. Therefore, a comprehensive understanding of the stereochemistry of this compound and its analogues is fundamental to elucidating their mechanism of action and optimizing their therapeutic index.

Influence of Substituents at the 6-Position and Other Sites on Preclinical Efficacy

The nature and position of substituents on the cyclophosphamide ring are critical determinants of preclinical efficacy. The introduction of a phenyl group at the 6-position, as in this compound, significantly alters the lipophilicity and electronic properties of the molecule compared to the parent compound. googleapis.com

Research has explored the impact of various substituents at different positions on the cyclophosphamide scaffold. These modifications can influence several key aspects of the drug's behavior:

Metabolic Activation: The electronic nature of the substituent can affect the rate of CYP450-mediated hydroxylation at the C-4 position, a crucial step in the activation pathway.

Chemical Stability: Substituents can influence the stability of the parent compound and its metabolites, affecting their half-life and distribution.

Cellular Uptake: Altering the lipophilicity of the molecule can impact its ability to cross cell membranes and accumulate in target tissues.

The following table summarizes the influence of various substituents on the properties of cyclophosphamide analogues:

Substituent PositionType of SubstituentInfluence on Preclinical Efficacy
6-PositionPhenylAlters lipophilicity and electronic properties.
4-PositionPhenylDemonstrates differing antitumor activity between cis and trans isomers. google.com
GeneralAlkyl, Aryl, HaloCan be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. google.comgoogle.com

Systematic modifications of the cyclophosphamide structure, including the introduction of various aryl groups at the 4-position and other substitutions, have been a key strategy in the development of new analogues with improved therapeutic profiles. googleapis.com

Conformational Effects on Molecular Reactivity and Biological Outcome

The three-dimensional shape, or conformation, of the cyclophosphamide ring system is a dynamic property that plays a crucial role in its chemical reactivity and biological function. The oxazaphosphorine ring of cyclophosphamide analogues can adopt various conformations, such as chair and boat forms. The specific conformation preferred by a molecule influences the spatial orientation of its functional groups, which in turn affects its interactions with enzymes and other biological macromolecules.

The reactivity of the molecule is highly dependent on its conformation. For instance, the accessibility of the C-4 position to metabolic enzymes is influenced by the conformational equilibrium of the ring. nih.gov Studies on related cyclic compounds have shown that conformational changes can significantly impact reactivity. nih.govmdpi.com The gauche effect, an electronic interaction that can stabilize specific conformations, has been shown to be a significant factor in the conformational preferences of fluorinated organic molecules and may have analogous effects in substituted cyclophosphamids. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling have become indispensable tools in modern drug design and development. mdpi.com These computational approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov

For this compound and its analogues, QSAR models can be developed to predict their preclinical efficacy based on various molecular descriptors. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the lipophilicity of the molecule (e.g., logP).

By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be generated. nih.govfrontiersin.orgmdpi.com This model can then be used to virtually screen new, unsynthesized analogues to identify those with the highest predicted potency, thereby prioritizing synthetic efforts.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, provide a three-dimensional perspective of how these molecules interact with their biological targets, primarily the CYP450 enzymes. nih.govfrontiersin.org These simulations can help to:

Visualize the binding mode of different stereoisomers and analogues within the enzyme's active site.

Identify key amino acid residues involved in the binding and metabolic activation process.

Understand the conformational changes that the molecule undergoes upon binding.

Preclinical Antitumor Efficacy and Mechanistic Investigations of Trans 6 Phenylcyclophosphamide

In Vitro Cytotoxicity and Growth Inhibition Studies

In vitro studies are the first step in evaluating the anticancer potential of a new compound, providing insights into its direct effects on cancer cells.

Research into the cytotoxic effects of 6-substituted cyclophosphamide (B585) analogues has revealed notable activity in various cancer cell lines. Specifically, activated forms of 6-arylcyclophosphamides, including the phenyl-substituted variant, have been shown to be active against murine leukemia cell lines L1210 and P388. nih.gov Some analogues in this class demonstrated high cytotoxicity against leukemia cells even after a short exposure time of just one hour. nih.gov While the primary focus of the available research has been on leukemia cell lines, the broader class of activated 6-arylcyclophosphamides was generally found to be active in vitro. nih.gov

Interactive Table: In Vitro Activity of 6-Arylcyclophosphamide Analogues

Cell Line Type Cell Line Activity Status Finding Citation
Leukemia L1210 (wild-type) Active The 4-hydroperoxy-6-arylcyclophosphamides were generally active. nih.gov
Leukemia P388 (wild-type) Active The 4-hydroperoxy-6-arylcyclophosphamides were generally active. nih.gov
Leukemia L1210 (cyclophosphamide-resistant) Active Showed activity, indicating a lack of cross-resistance with the parent drug. nih.gov

A crucial aspect of preclinical evaluation is comparing the new compound's activity to the existing standard, cyclophosphamide, and other related analogues. A significant finding is that activated 6-arylcyclophosphamides, including the 4-hydroperoxy-6-phenylcyclophosphamide, were effective against cyclophosphamide-resistant L1210 leukemia cells. nih.gov This suggests that the substitution at the 6-position of the cyclophosphamide ring may help overcome the resistance mechanisms that render the parent drug ineffective. nih.gov This lack of cross-resistance is a key characteristic that distinguishes these analogues from cyclophosphamide itself. nih.gov

In Vivo Antitumor Efficacy in Preclinical Animal Models

Following promising in vitro results, compounds are tested in living organisms to assess their therapeutic potential in a more complex biological system.

The antitumor activity of trans-6-Phenylcyclophosphamide and its related analogues has been assessed in murine tumor systems. While several of the 4-hydroperoxy-6-arylcyclophosphamide analogues demonstrated significant antitumor activity in vivo, the results for this compound itself were complex. nih.gov When administered to mice at therapeutic doses, both this compound and its 4-hydroperoxy derivative proved to be lethal. nih.gov This toxicity overshadowed its potential antitumor effects in these specific preclinical models. nih.gov In contrast, a related analogue, 4-hydroperoxy-6-(4-pyridyl)cyclophosphamide, showed significant antitumor activity against L1210 leukemia in vivo without the same lethal toxicity. nih.gov

Interactive Table: Summary of In Vivo Findings in Murine Models

Compound Animal Model Antitumor Activity Toxicity Finding Citation
trans-6-Phenylcyclophosphamide Mice Not fully determined due to toxicity Lethal at therapeutic doses nih.gov
4-hydroperoxy-6-phenylcyclophosphamide Mice Not fully determined due to toxicity Lethal at therapeutic doses nih.gov
4-hydroperoxy-6-(4-pyridyl)cyclophosphamide Mice with L1210 Leukemia Significant Did not exhibit the lethal acetylcholinesterase inhibition seen with the phenyl analogue. nih.gov

Comparative studies highlighted critical differences between 6-phenylcyclophosphamide and other analogues. The primary distinguishing factor was its significant toxicity, which was not observed with certain other 6-aryl substituted analogues like 4-hydroperoxy-6-(4-pyridyl)cyclophosphamide. nih.gov This toxicity was linked to potent inhibition of blood acetylcholinesterase, an enzyme critical for nervous system function. nih.gov This adverse effect made this compound unsuitable for therapeutic use in these models, in stark contrast to other analogues that progressed to show a favorable therapeutic window. nih.gov

Molecular Mechanisms of Antitumor Action

Understanding how a compound works at a molecular level is essential for its development as a drug. Investigations have revealed a unique mechanism of action for 6-substituted cyclophosphamides. A surprising discovery was the lack of correlation between the rate at which the active alkylating agent, phosphoramide (B1221513) mustard (PDA), was released in an aqueous buffer and the compound's in vitro cytotoxicity. nih.gov Several compounds that did not release PDA in the buffer were still highly toxic to leukemia cells. nih.gov

This finding strongly suggests that the activation of these analogues is not a simple chemical hydrolysis reaction. Instead, it is proposed that a specific intracellular activation mechanism, possibly enzymatic, is responsible for catalyzing the release of the active agent inside the cancer cell. nih.gov This intracellular activation could explain the potent cytotoxicity observed even with compounds that appear stable in simple aqueous solutions. nih.gov Furthermore, the potent inhibition of acetylcholinesterase by 6-phenylcyclophosphamide represents a distinct and significant off-target molecular interaction that accounts for its severe in vivo toxicity. nih.gov

Alkylating Mechanisms and DNA Interaction

The antitumor activity of this compound, like other oxazaphosphorine drugs, is attributed to its function as an alkylating agent. oncohemakey.comwikipedia.org These agents exert their cytotoxic effects through the covalent attachment of an alkyl group to various nucleophilic sites on cellular macromolecules, with DNA being the primary target. wikipedia.orgresearchgate.net The process begins after metabolic activation, leading to the formation of the ultimate alkylating species, phosphoramide mustard. nih.govgoogle.com

This highly reactive electrophilic intermediate then covalently binds to electron-rich sites on DNA bases. mdpi.com The N7 position of guanine (B1146940) is the most frequent site of alkylation, though other positions on guanine (O6, N1) and other bases like adenine (B156593) (N1, N3, N7) are also susceptible. mdpi.com The covalent binding of these alkyl groups to DNA can lead to several cytotoxic consequences:

DNA Cross-linking: Bifunctional alkylating agents like phosphoramide mustard can react with two different nucleophilic sites, leading to the formation of interstrand (between opposite DNA strands) or intrastrand (on the same DNA strand) cross-links. wikipedia.orgmdpi.com These cross-links are particularly damaging as they prevent the separation of DNA strands, which is essential for both DNA replication and transcription, thereby halting cell division and protein synthesis. wikipedia.orgresearchgate.net

DNA Strand Breakage: The cell's attempt to repair the alkylated bases can lead to DNA fragmentation. researchgate.net

Base Mispairing: Alkylation of a base can alter its hydrogen-bonding properties, leading to incorrect base pairing during DNA replication and potentially causing permanent mutations. researchgate.net

The introduction of the bulky phenyl group at the C6 position of the cyclophosphamide ring may introduce steric hindrance that could influence the molecule's interaction with activating enzymes or target DNA sequences. vulcanchem.com

Role of Specific Active Metabolites in Cytotoxicity

This compound is a prodrug, meaning it is biologically inactive upon administration and requires metabolic conversion to exert its cytotoxic effects. The core mechanism mirrors that of its parent compound, cyclophosphamide, which undergoes a multi-step activation process. google.com

The critical active metabolite responsible for the antitumor effects is phosphoramide mustard . nih.govresearchgate.net Following the initial activation steps, an intermediate called aldophosphamide (B1666838) is formed, which then decomposes to yield phosphoramide mustard and acrolein. google.com While both metabolites are cytotoxic, phosphoramide mustard is considered the principal therapeutic agent responsible for the DNA alkylation and cross-linking that leads to cancer cell death. nih.govgoogle.com

Some research has focused on creating "pre-activated" analogues, such as 4-hydroperoxy derivatives of 6-arylcyclophosphamides, which can generate the active phosphoramide mustard more directly, potentially bypassing certain metabolic steps. researchgate.net

Table 1: Key Compounds in the Action of this compound

Compound Name Role
This compound Prodrug

Intracellular Activation Mechanisms Beyond Hepatic Systems

While cyclophosphamide activation is classically associated with the cytochrome P450 enzyme system in the liver, studies on C6-substituted analogues, including this compound, suggest the presence of alternative, non-hepatic activation pathways. google.comresearchgate.net Research has revealed a significant discrepancy between the rate of spontaneous chemical degradation to release phosphoramide mustard in an aqueous buffer and the observed in vitro cytotoxicity against leukemia cells. researchgate.net

Several 6-substituted cyclophosphamide analogues that showed very slow, almost negligible release of phosphoramide mustard in buffer were nonetheless highly cytotoxic to cancer cells after only a one-hour exposure. researchgate.net This finding strongly indicates that a specific intracellular activation mechanism, catalyzed by components within the tumor cells themselves, is responsible for the drug's bioactivation. researchgate.net This localized, intracellular release of the active agent could contribute to a more targeted therapeutic effect and may explain the high potency of these compounds in preclinical models. researchgate.net This mechanism allows the drug to be activated directly at the site of action, potentially bypassing the need for initial hepatic metabolism.

Preclinical Resistance Mechanisms and Strategies

Identification of Resistance Pathways in Preclinical Cell Lines and Animal Models

The development of resistance is a significant challenge in cancer chemotherapy. oncohemakey.com For cyclophosphamide and its analogues, several resistance mechanisms have been identified in preclinical models, which may be relevant to this compound.

Table 2: Potential Resistance Mechanisms to Phenylcyclophosphamide Analogues

Mechanism Description Reference
Increased Aldehyde Dehydrogenase (ALDH) Activity High levels of ALDH, particularly ALDH1, can detoxify aldophosphamide, a key intermediate, preventing its conversion into the active phosphoramide mustard. dntb.gov.ua
Elevated Glutathione and Glutathione S-transferases (GSTs) Glutathione can directly inactivate phosphoramide mustard through conjugation, a reaction often catalyzed by GST enzymes. dntb.gov.ua
Enhanced DNA Repair Increased activity of DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase (O6-AT), can remove alkyl adducts from guanine before they can cause permanent damage or cross-links. dntb.gov.uanih.gov

| Decreased Drug Uptake | Alterations in cell membrane transport proteins can reduce the amount of the drug that enters the cancer cell. | oncohemakey.com |

A crucial finding in preclinical studies is that activated cyclophosphamide analogues substituted at the C6 position, such as 4-hydroperoxy-6-phenylcyclophosphamide, are often not cross-resistant in cell lines that have developed resistance to the parent compound, cyclophosphamide. researchgate.net Studies using cyclophosphamide-resistant L1210 and P388 leukemia cell lines showed that these 6-substituted analogues retained significant cytotoxic activity, suggesting they can circumvent one or more of the established resistance pathways. researchgate.net

Design of Analogues to Circumvent Preclinical Resistance

To overcome the challenge of drug resistance, researchers have designed and synthesized novel analogues of cyclophosphamide. A primary strategy involves modifications at the C6 position of the oxazaphosphorine ring.

The rationale behind creating analogues like this compound and its derivatives is to alter the drug's metabolic activation, transport, or interaction with resistance-conferring proteins. The development of 4-hydroperoxy-6-arylcyclophosphamides represents a key example of this strategy. researchgate.net These compounds are considered "pre-activated" because the 4-hydroperoxy group facilitates the generation of the active phosphoramide mustard, potentially bypassing the need for the initial, and often rate-limiting, hepatic P450 oxidation step. google.comresearchgate.net

Preclinical screening has demonstrated that these C6-substituted analogues are potent cytotoxic agents against both wild-type and cyclophosphamide-resistant cancer cell lines. researchgate.net This suggests that their mechanism of action or activation is sufficiently different from the parent compound to evade the specific resistance mechanisms developed by the tumor cells. By creating a portfolio of such analogues, it may be possible to maintain therapeutic efficacy even after resistance to conventional cyclophosphamide emerges.

Table of Mentioned Compounds

Compound Name
Acrolein
Adenine
Aldophosphamide
cis-4-phenylcyclophosphamide
Cyclophosphamide
Cytosine
Guanine
4-hydroperoxy-6-arylcyclophosphamides
4-hydroperoxy-6-phenylcyclophosphamide
O6-alkylguanine-DNA alkyltransferase
Phosphoramide mustard

Advanced Research Perspectives and Translational Aspects in Drug Discovery for Trans 6 Phenylcyclophosphamide

Rational Prodrug Design Strategies for Optimized Preclinical Pharmacological Profiles

The design of novel oxazaphosphorine analogues, such as trans-6-phenylcyclophosphamide, is a strategic endeavor aimed at improving upon the pharmacological profiles of established drugs like cyclophosphamide (B585). nih.govresearchgate.net The core principle lies in modifying the chemical structure to enhance selectivity, modulate metabolic activation, and potentially circumvent resistance mechanisms. nih.govresearchgate.net

The introduction of a phenyl group at the 6-position of the cyclophosphamide ring, as in this compound, is a key modification. This substitution influences the compound's lipophilicity and stereochemistry, which in turn can affect its metabolic activation pathway and interaction with target cells. Research into 6-substituted cyclophosphamide analogues has shown that these modifications can lead to potent cytotoxic agents. nih.gov However, a surprising finding in preclinical studies is the lack of a direct correlation between the rate of phosphoramide (B1221513) mustard release in aqueous buffer and in vitro antitumor activity. nih.gov This suggests that a specific intracellular activation mechanism may be at play, catalyzing the release of the active cytotoxic agent within the cancer cells. nih.gov

One of the challenges in the preclinical development of some cyclophosphamide analogues has been unexpected toxicity. For instance, 6-phenylcyclophosphamide and its 4-hydroperoxy derivative were found to be potent inhibitors of blood acetylcholinesterase, leading to lethal toxicity at therapeutic doses in mice. nih.gov This underscores the importance of rational design to not only enhance efficacy but also to mitigate off-target effects.

The overarching goal of these rational design strategies is to develop novel oxazaphosphorine analogues with favorable pharmacokinetic and pharmacodynamic properties. nih.gov This remains a significant challenge for medicinal chemists and cancer pharmacologists, requiring a deep understanding of structure-activity relationships. nih.govnih.gov

AnalogueKey Structural ModificationObserved Preclinical FindingImplication for Rational Design
trans-6-PhenylcyclophosphamidePhenyl group at the 6-positionPotent cytotoxicity, but potential for off-target toxicity (acetylcholinesterase inhibition). nih.govHighlights the need to balance enhanced cytotoxicity with a favorable safety profile.
4-hydroperoxy-6-(4-pyridyl)cyclophosphamide4-pyridyl group at the 6-positionDid not inhibit acetylcholinesterase and showed significant antitumor activity in vitro and in vivo. nih.govDemonstrates that modifications at the 6-position can dissociate therapeutic activity from toxicity.

Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Other Targeted Delivery Systems in Preclinical Contexts

Gene-directed enzyme prodrug therapy (GDEPT) represents a promising strategy for enhancing the therapeutic index of anticancer agents by localizing the activation of a prodrug to tumor cells. nih.govscivisionpub.comresearchgate.net This approach involves delivering a gene encoding a foreign enzyme to cancer cells, which then selectively convert a nontoxic prodrug into a potent cytotoxic agent. nih.govscivisionpub.comresearchgate.netjci.org

For oxazaphosphorines like cyclophosphamide and its analogues, the cytochrome P450 (CYP) enzyme system is central to their activation. nih.govnih.gov GDEPT strategies for these compounds focus on the targeted delivery and expression of specific CYP enzymes within tumor tissues. nih.govscivisionpub.com This allows for the in situ activation of the prodrug, thereby concentrating the cytotoxic metabolites at the tumor site and minimizing systemic toxicity. scivisionpub.comnih.govgustaveroussy.fr

The potential of GDEPT in cancer therapy has been explored in various preclinical models. nih.gov The key features of this approach are:

Cell-specific gene delivery and expression: Ensuring that the enzyme-encoding gene is primarily expressed in tumor cells. nih.govresearchgate.net

Controlled conversion of the prodrug: The targeted enzyme efficiently converts the systemically administered prodrug into its active form. nih.govscivisionpub.comresearchgate.net

Bystander effect: The localized cytotoxic drug can diffuse to and kill neighboring, non-transfected tumor cells, amplifying the therapeutic effect. scivisionpub.comnih.gov

While GDEPT holds considerable promise, the development of effective and safe gene delivery vectors remains a critical area of research. nih.gov

GDEPT System ComponentFunction in the Context of trans-6-PhenylcyclophosphamidePreclinical Rationale
Enzyme-Encoding GeneA specific cytochrome P450 (CYP) isoform capable of efficiently hydroxylating the prodrug. nih.govscivisionpub.comTo ensure localized activation of trans-6-phenylcyclophosphamide at the tumor site.
Gene Delivery VectorViral or non-viral vectors designed to selectively transduce tumor cells. nih.govTo achieve tumor-specific expression of the activating enzyme, thereby minimizing systemic toxicity.
Prodrugtrans-6-PhenylcyclophosphamideA systemically administered, relatively non-toxic precursor that is converted to a potent cytotoxic agent by the targeted enzyme. nih.govscivisionpub.comresearchgate.net

Bridging In Vitro and In Vivo Findings in Preclinical Translational Research

A significant hurdle in drug development is the often-poor correlation between in vitro findings and in vivo outcomes. sedapds.com To address this, translational research for compounds like this compound increasingly relies on sophisticated modeling and advanced in vitro systems to better predict clinical performance.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool in oncology drug development that establishes a mathematical relationship between drug dose, exposure, and response. mdpi.comnih.govnih.govnih.gov These models can integrate data from various sources to simulate the behavior of a drug in a biological system, helping to optimize dosing regimens and predict efficacy. mdpi.comnih.govnih.govamegroups.org

For oxazaphosphorines, PK/PD models can be particularly valuable due to their complex metabolism. nih.gov The activation of these prodrugs is a critical step that determines their therapeutic effect, and this process can be influenced by factors such as enzyme saturation and auto-induction. nih.gov Mathematical models have been developed to describe and predict the net activation of cyclophosphamide, and similar approaches can be applied to its analogues. nih.gov

The development of a robust PK/PD model for this compound would involve:

Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantifying the relationship between drug concentration at the target site and the resulting cytotoxic effect.

Simulating different dosing scenarios to identify an optimal therapeutic window.

By providing a more comprehensive understanding of the drug's behavior, PK/PD modeling can facilitate a more informed transition from preclinical to clinical development. nih.gov

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of the tumor microenvironment, which can lead to inaccurate predictions of drug efficacy. mdpi.comfrontiersin.org To bridge this gap, advanced in vitro models such as three-dimensional (3D) cell cultures and organ-on-a-chip systems are being increasingly utilized in preclinical drug screening. mdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net

3D cell culture models, such as spheroids, can better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. mdpi.comfrontiersin.orgresearchgate.net This more physiologically relevant environment can provide a more accurate assessment of a drug's antitumor activity. mdpi.comfrontiersin.orgresearchgate.net

Organ-on-a-chip technology takes this a step further by creating microfluidic devices that can simulate the structure and function of human organs. mdpi.com For a prodrug like this compound, a "liver-on-a-chip" model could be used to study its metabolic activation, while a "tumor-on-a-chip" could be used to evaluate the efficacy of the resulting metabolites in a more realistic setting. mdpi.com These advanced models offer the potential to improve the predictive value of preclinical studies and reduce the reliance on animal models. mdpi.commdpi.com

Future Directions in Oxazaphosphorine Analogue Research and Drug Discovery

The field of oxazaphosphorine research continues to evolve, with several promising avenues for future drug discovery. gustaveroussy.frnih.gov A key focus is the development of a new generation of analogues with improved therapeutic profiles. mdpi.com This includes the design of compounds that can be activated by alternative enzymatic pathways, potentially bypassing the need for hepatic metabolism and its associated variabilities. nih.gov

Furthermore, there is growing interest in the immunomodulatory properties of oxazaphosphorines. mdpi.com Low-dose cyclophosphamide has been shown to have immune-stimulating effects, and future research may explore how analogues like this compound can be used to enhance antitumor immunity, potentially in combination with immunotherapies. mdpi.com

The development of novel hybrid molecules, where a nitrogen mustard moiety is conjugated with another pharmacologically active agent, is another emerging trend. nih.gov This approach aims to create bifunctional or multitargeted drugs with enhanced efficacy and selectivity. nih.gov

Ultimately, the future of oxazaphosphorine analogue research will likely involve a multi-pronged approach, combining rational drug design, advanced preclinical models, and a deeper understanding of the complex interplay between these drugs and the tumor microenvironment. gustaveroussy.fronclive.commdpi.comwalshmedicalmedia.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.